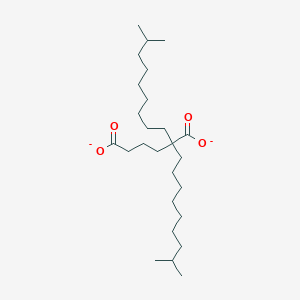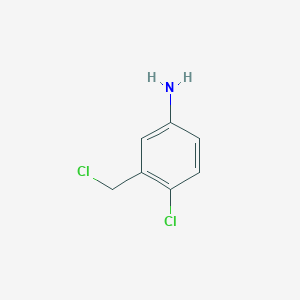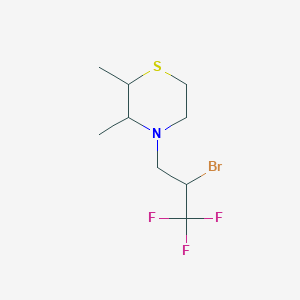
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine is a chemical compound with the molecular formula C9H15BrF3NOS. This compound is known for its unique structural features, including the presence of bromine, fluorine, and sulfur atoms, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine typically involves the reaction of 2,3-dimethylthiomorpholine with 2-bromo-3,3,3-trifluoropropyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its ability to form strong interactions with these targets, leading to modulation of their activity. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine: This compound lacks the dimethyl groups and the sulfur atom, which can significantly alter its chemical and biological properties.
2,3-Dimethylthiomorpholine: This compound lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.
4-(2-Chloro-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine: The substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.
Propriétés
Formule moléculaire |
C9H15BrF3NS |
|---|---|
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
4-(2-bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H15BrF3NS/c1-6-7(2)15-4-3-14(6)5-8(10)9(11,12)13/h6-8H,3-5H2,1-2H3 |
Clé InChI |
BWVRHMXVBOEIBR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SCCN1CC(C(F)(F)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
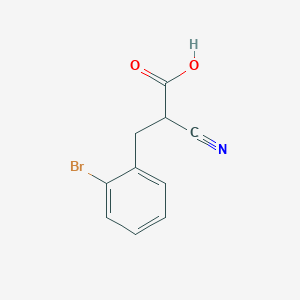
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
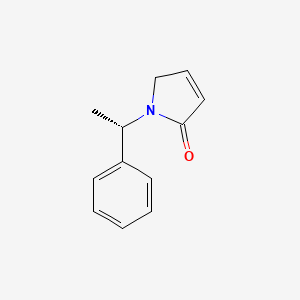
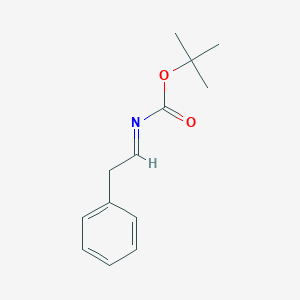
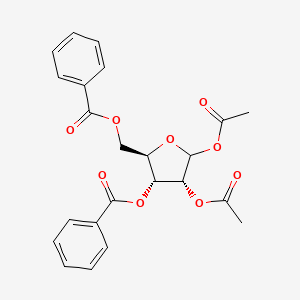
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)

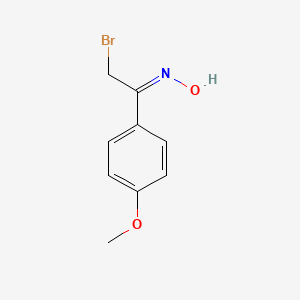
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
